DSM705

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

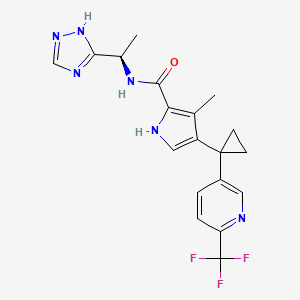

Fórmula molecular |

C19H19F3N6O |

|---|---|

Peso molecular |

404.4 g/mol |

Nombre IUPAC |

3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C19H19F3N6O/c1-10-13(8-24-15(10)17(29)27-11(2)16-25-9-26-28-16)18(5-6-18)12-3-4-14(23-7-12)19(20,21)22/h3-4,7-9,11,24H,5-6H2,1-2H3,(H,27,29)(H,25,26,28)/t11-/m1/s1 |

Clave InChI |

JUBPRXDFKLPILK-LLVKDONJSA-N |

SMILES isomérico |

CC1=C(NC=C1C2(CC2)C3=CN=C(C=C3)C(F)(F)F)C(=O)N[C@H](C)C4=NC=NN4 |

SMILES canónico |

CC1=C(NC=C1C2(CC2)C3=CN=C(C=C3)C(F)(F)F)C(=O)NC(C)C4=NC=NN4 |

Origen del producto |

United States |

Foundational & Exploratory

Mechanism of Action of DSM705: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSM705 is a potent and selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA, RNA, and other vital macromolecules required for the parasite's survival and replication. As humans can utilize a pyrimidine salvage pathway, which is absent in Plasmodium, DHODH presents a highly selective target for antimalarial therapy. This compound exhibits nanomolar potency against the DHODH of both Plasmodium falciparum and Plasmodium vivax, the two most significant species causing malaria in humans, while showing no significant inhibition of the mammalian enzyme. This high selectivity contributes to its favorable safety profile. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a pyrrole-based, small-molecule inhibitor that specifically targets the flavin-dependent mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) in Plasmodium species.[1][2][3] DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[4][5]

The inhibition of Plasmodium DHODH by this compound disrupts the parasite's ability to produce pyrimidines, which are essential building blocks for DNA and RNA synthesis.[6] Unlike their human hosts, Plasmodium parasites lack a pyrimidine salvage pathway and are therefore entirely dependent on the de novo synthesis pathway for their pyrimidine supply.[2][7] This metabolic vulnerability makes DHODH an attractive and selective target for antimalarial drug development. By binding to the ubiquinone-binding site of the enzyme, this compound effectively blocks the electron transfer reaction, leading to the cessation of pyrimidine production and subsequent parasite death.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the in vitro and in vivo activity of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Species/Cell Line | Value | Reference(s) |

| IC50 (DHODH Inhibition) | Plasmodium falciparum | 95 nM | [1][2][8][9] |

| Plasmodium vivax | 52 nM | [1][2][8][9] | |

| Human | >100 µM | [7] | |

| EC50 (Cell-based Assay) | P. falciparum 3D7 | 12 nM | [1][3][8] |

Table 2: Pharmacokinetic Parameters of this compound in Swiss Outbred Mice

| Parameter | Value (at 2.6 mg/kg p.o.) | Value (at 24 mg/kg p.o.) | Value (at 2.3 mg/kg i.v.) | Reference(s) |

| Oral Bioavailability (F) | 74% | 70% | - | [1][3][8][9] |

| Apparent Half-life (t1/2) | 3.4 h | 4.5 h | - | [1][3][8][9] |

| Maximum Concentration (Cmax) | 2.6 µM | 20 µM | - | [1][3][8][9] |

| Plasma Clearance (CL) | - | - | 2.8 mL/min/kg | [1][3][8][9] |

| Volume of Distribution (Vss) | - | - | 1.3 L/kg | [1][3][8][9] |

Table 3: In Vivo Efficacy of this compound in a P. falciparum SCID Mouse Model

| Dosing Regimen | Effect on Parasitemia | Reference(s) |

| 3-200 mg/kg (p.o. twice daily for 6 days) | Dose-dependent parasite killing; 50 mg/kg provided the maximum rate of parasite killing and fully suppressed parasitemia by days 7-8. | [1][3][8][9] |

Experimental Protocols

Plasmodium DHODH Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of this compound on Plasmodium DHODH. The assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH.[10][11][12]

Materials:

-

Recombinant Plasmodium falciparum or vivax DHODH

-

L-Dihydroorotate (DHO)

-

Decylubiquinone (CoQD)

-

2,6-dichloroindophenol (DCIP)

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 5% glycerol, 0.05% Triton X-100

-

This compound stock solution in DMSO

-

384-well microplate

-

Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 0.5 µL of the this compound dilutions to the appropriate wells. Include wells with DMSO only as a no-inhibitor control.

-

Add 25 µL of the DHODH enzyme solution (final concentration ~12.5 nM for P. falciparum DHODH) in assay buffer to each well.

-

Incubate the plate at room temperature for 20 minutes to allow for compound binding to the enzyme.

-

Prepare the reaction mix containing DHO (final concentration 175 µM), CoQD (final concentration 18 µM), and DCIP (final concentration 95 µM) in assay buffer.

-

Initiate the reaction by adding 25 µL of the reaction mix to each well.

-

Immediately measure the decrease in absorbance at 600 nm over time at room temperature.

-

Calculate the initial reaction velocity for each this compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the efficacy of this compound against the intraerythrocytic stages of P. falciparum in culture.[1][2] The assay relies on the fluorescent dye SYBR Green I, which intercalates with parasitic DNA, providing a quantitative measure of parasite growth.

Materials:

-

Synchronized ring-stage P. falciparum 3D7 culture

-

Complete parasite culture medium (RPMI 1640 supplemented with Albumax II, hypoxanthine, and gentamicin)

-

Human erythrocytes

-

This compound stock solution in DMSO

-

Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100

-

SYBR Green I stock solution

-

96-well microplate

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

-

Prepare serial dilutions of this compound in complete culture medium.

-

In a 96-well plate, add 100 µL of the this compound dilutions to the appropriate wells. Include wells with medium and DMSO as controls.

-

Add 100 µL of the synchronized ring-stage parasite culture (2% parasitemia, 2% hematocrit) to each well.

-

Incubate the plate for 72 hours in a humidified incubator at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

After incubation, add 100 µL of lysis buffer containing 2X SYBR Green I to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

Calculate the EC50 value by plotting the percentage of growth inhibition versus the logarithm of the this compound concentration.

In Vivo Efficacy in a P. falciparum Humanized Mouse Model

This protocol describes the evaluation of the in vivo efficacy of this compound in immunodeficient mice engrafted with human erythrocytes and infected with P. falciparum.[3][6]

Materials:

-

Severe combined immunodeficient (SCID) mice

-

Human erythrocytes

-

P. falciparum parasites

-

This compound formulation for oral administration

-

Giemsa stain

-

Microscope

Procedure:

-

Engraft SCID mice with human erythrocytes by daily intraperitoneal injections.

-

Infect the humanized mice intravenously with P. falciparum-infected erythrocytes.

-

Monitor the parasitemia daily by preparing thin blood smears from tail blood and staining with Giemsa.

-

Once parasitemia reaches a predetermined level (e.g., 1%), randomize the mice into treatment and control groups.

-

Administer this compound orally to the treatment groups at various doses (e.g., 3, 10, 30, 100, 200 mg/kg) twice daily for 6 consecutive days. The control group receives the vehicle only.

-

Continue to monitor parasitemia daily for the duration of the study.

-

Evaluate the efficacy of this compound by comparing the parasite growth in the treated groups to the control group. The primary endpoint is the reduction in parasitemia.

Pharmacokinetic Study in Mice

This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in mice following oral and intravenous administration.[1][3]

Materials:

-

Swiss outbred mice

-

This compound formulation for oral and intravenous administration

-

Blood collection supplies (e.g., capillaries, microcentrifuge tubes with anticoagulant)

-

LC-MS/MS system for drug concentration analysis

Procedure:

-

For oral administration, administer a single dose of this compound (e.g., 2.6 or 24 mg/kg) to a group of mice via oral gavage.

-

For intravenous administration, administer a single dose of this compound (e.g., 2.3 mg/kg) to another group of mice via tail vein injection.

-

Collect blood samples at various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound at each time point.

-

Use pharmacokinetic software to calculate key parameters such as Cmax, tmax, t1/2, AUC, clearance (CL), and volume of distribution (Vss). Oral bioavailability (F) is calculated by comparing the AUC from oral administration to the AUC from intravenous administration.

Signaling Pathways and Experimental Workflows

References

- 1. iddo.org [iddo.org]

- 2. researchgate.net [researchgate.net]

- 3. Development of humanized mouse models to study human malaria parasite infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. repositorio.uam.es [repositorio.uam.es]

- 7. mmv.org [mmv.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DSM705: A Dihydroorotate Dehydrogenase Inhibitor for Malaria

For Researchers, Scientists, and Drug Development Professionals

Abstract

DSM705 is a potent and selective inhibitor of Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite. Unlike the human host, Plasmodium falciparum and other malaria-causing species are entirely reliant on this pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication. This dependency makes PfDHODH a highly attractive target for antimalarial drug development. This compound, a pyrrole-based compound, has demonstrated nanomolar potency against Plasmodium DHODH and exhibits excellent selectivity over the mammalian enzyme, minimizing the potential for host toxicity. This guide provides a comprehensive overview of the mechanism of action, quantitative efficacy, and experimental protocols related to the evaluation of this compound.

Introduction

Malaria remains a significant global health burden, with increasing parasite resistance to current therapies necessitating the discovery and development of novel antimalarial agents with new mechanisms of action. The de novo pyrimidine biosynthesis pathway is essential for the proliferation of the malaria parasite, Plasmodium falciparum, during its blood stage of infection. Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and only redox step in this pathway, the oxidation of dihydroorotate to orotate. The parasite's lack of a pyrimidine salvage pathway underscores the vulnerability of this metabolic route.

This compound has emerged from structure-guided computational optimization as a promising lead compound. It selectively targets Plasmodium DHODH, demonstrating potent activity against both P. falciparum and P. vivax. This document serves as a technical resource, consolidating key data and methodologies for researchers engaged in antimalarial drug discovery and development.

Mechanism of Action

This compound exerts its antimalarial effect by inhibiting the enzymatic activity of Plasmodium dihydroorotate dehydrogenase (DHODH). This enzyme is a flavin-dependent mitochondrial protein that is a key component of the de novo pyrimidine biosynthesis pathway.

The inhibition of DHODH by this compound disrupts the synthesis of orotate, a precursor for pyrimidine nucleotides (uridine monophosphate, UMP). The depletion of the pyrimidine pool ultimately halts DNA and RNA synthesis, leading to the cessation of parasite replication and eventual death. The high selectivity of this compound for the parasite enzyme over the human homolog is a critical feature, promising a favorable safety profile.

Signaling Pathway: De Novo Pyrimidine Biosynthesis in Plasmodium falciparum

The following diagram illustrates the de novo pyrimidine biosynthesis pathway in P. falciparum, highlighting the role of DHODH and the point of inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and pharmacokinetic profile.

Table 1: In Vitro Efficacy of this compound

| Target/Organism | Assay Type | IC50 / EC50 (nM) | Reference |

| P. falciparum DHODH (PfDHODH) | Enzymatic Inhibition | 95 | [1][2] |

| P. vivax DHODH (PvDHODH) | Enzymatic Inhibition | 52 | [1][2] |

| P. falciparum 3D7 strain | Cell-based Proliferation | 12 | [1][2] |

| Human DHODH | Enzymatic Inhibition | No inhibition | [1][2] |

Table 2: In Vivo Efficacy of this compound in a P. falciparum SCID Mouse Model

| Dosage (mg/kg) | Dosing Regimen | Outcome | Reference |

| 3 - 200 | p.o. twice a day for 6 days | Dose-dependent parasite killing | [1][2] |

| 50 | p.o. twice a day for 6 days | Maximum rate of parasite killing, full suppression of parasitemia by days 7-8 | [1][2] |

Table 3: Pharmacokinetic Properties of this compound in Swiss Outbred Mice

| Parameter | 2.6 mg/kg (p.o.) | 24 mg/kg (p.o.) | 2.3 mg/kg (i.v.) | Reference |

| Oral Bioavailability (F) | 74% | 70% | - | [1][2] |

| Half-life (t1/2) | 3.4 h | 4.5 h | - | [1][2] |

| Max Concentration (Cmax) | 2.6 µM | 20 µM | - | [1][2] |

| Plasma Clearance (CL) | - | - | 2.8 mL/min/kg | [1][2] |

| Volume of Distribution (Vss) | - | - | 1.3 L/kg | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices in the field and information derived from the primary literature.

DHODH Enzymatic Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant Plasmodium DHODH.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100.

-

Enzyme: Recombinant P. falciparum or P. vivax DHODH is diluted in assay buffer to the desired concentration.

-

Inhibitor: this compound is serially diluted in DMSO.

-

Substrates: A mixture of dihydroorotate, the electron acceptor decylubiquinone, and the colorimetric indicator 2,6-dichloroindophenol (DCIP) is prepared in the assay buffer.

-

-

Assay Procedure:

-

The assay is performed in a 384-well plate format.

-

A small volume of the this compound dilutions (or DMSO for control wells) is added to each well.

-

The diluted enzyme solution is then added, and the plate is incubated to allow for inhibitor binding.

-

The reaction is initiated by the addition of the substrate mixture.

-

The decrease in absorbance at 600 nm, corresponding to the reduction of DCIP, is monitored kinetically using a plate reader.

-

-

Data Analysis:

-

The initial rate of the reaction is calculated for each inhibitor concentration.

-

The percentage of inhibition is determined relative to the DMSO control.

-

The IC50 value is calculated by fitting the dose-response curve using a non-linear regression model.

-

P. falciparum In Vitro Proliferation Assay

This assay determines the efficacy of this compound in inhibiting the growth of asexual blood-stage P. falciparum parasites.

Methodology:

-

Parasite Culture:

-

P. falciparum 3D7 strain is cultured in human erythrocytes (O+ blood type) at 2-4% hematocrit in RPMI-1640 medium supplemented with AlbuMAX I or human serum, L-glutamine, and hypoxanthine.

-

Cultures are maintained at 37°C in a low oxygen environment (5% CO2, 5% O2, 90% N2).

-

Parasite cultures are synchronized at the ring stage using sorbitol treatment.

-

-

Assay Procedure:

-

Synchronized ring-stage parasites (0.5-1% parasitemia) are plated in 96-well plates.

-

Serial dilutions of this compound are added to the wells.

-

The plates are incubated for 72 hours under the same conditions as the parasite culture.

-

Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I) followed by fluorescence measurement, or by using a parasite lactate dehydrogenase (pLDH) assay.

-

-

Data Analysis:

-

The fluorescence or absorbance readings are plotted against the logarithm of the this compound concentration.

-

The EC50 value, the concentration at which parasite growth is inhibited by 50%, is determined by fitting the data to a sigmoidal dose-response curve.

-

P. falciparum SCID Mouse Model for In Vivo Efficacy

This animal model is used to evaluate the in vivo antimalarial activity of this compound.

Methodology:

-

Animal Model:

-

Severe Combined Immunodeficient (SCID) mice, which lack functional T and B lymphocytes, are used.

-

The mice are engrafted with human red blood cells to support the growth of P. falciparum.

-

-

Infection:

-

Mice are infected intravenously or intraperitoneally with P. falciparum-infected human erythrocytes.

-

Parasitemia is allowed to establish to a predetermined level (e.g., 1-2%).

-

-

Treatment:

-

Infected mice are randomized into treatment and vehicle control groups.

-

This compound is formulated for oral (p.o.) administration and given at various doses and schedules.

-

-

Monitoring and Efficacy Determination:

-

Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears.

-

The efficacy of this compound is assessed by the reduction in parasitemia compared to the vehicle control group and the time to parasite clearance.

-

Conclusion

This compound is a highly potent and selective inhibitor of Plasmodium DHODH with a promising preclinical profile. Its novel mechanism of action, potent in vitro and in vivo efficacy, and favorable pharmacokinetic properties make it a valuable candidate for further development as a next-generation antimalarial drug. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other DHODH inhibitors. Further studies are warranted to fully elucidate its clinical potential in the fight against malaria.

References

A Deep Dive into Dihydroorotate Dehydrogenase: Unmasking the Structural Disparities Between Plasmodium and Human Enzymes for Targeted Antimalarial Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Malaria, a devastating parasitic disease caused by Plasmodium species, continues to pose a significant global health challenge, largely due to the emergence of drug-resistant parasite strains. A critical strategy in the development of novel antimalarials is the identification and exploitation of biochemical pathways essential for the parasite's survival but distinct from those of its human host. The de novo pyrimidine biosynthesis pathway presents such an opportunity, as the parasite, unlike humans, lacks pyrimidine salvage pathways and is entirely dependent on this process for DNA and RNA synthesis. Dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in this pathway, has emerged as a premier drug target. This technical guide provides a comprehensive analysis of the structural and functional differences between Plasmodium falciparum DHODH (PfDHODH) and human DHODH (hDHODH), offering a foundational resource for the rational design of selective inhibitors. We present a detailed comparison of their structural architecture, inhibitor binding sites, and kinetic properties, supplemented with detailed experimental protocols and quantitative data to aid in the development of next-generation antimalarial therapeutics.

Introduction: The Critical Role of DHODH in Plasmodium Survival

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the de novo synthesis of pyrimidines. While human cells can utilize both de novo and salvage pathways to acquire pyrimidines, Plasmodium falciparum is solely reliant on the de novo pathway, making PfDHODH an essential enzyme for its survival and a validated target for antimalarial drug development.[1][2] The clinical validation of hDHODH as a target for autoimmune diseases with inhibitors like leflunomide and brequinar has further spurred interest in targeting PfDHODH, with the goal of developing parasite-specific inhibitors with minimal off-target effects on the human enzyme.[3]

The key to designing such selective inhibitors lies in a thorough understanding of the structural and functional differences between the parasite and human enzymes. This guide will explore these differences in detail, providing the necessary technical information for researchers in the field.

The Pyrimidine Biosynthesis Pathway: A Tale of Two Organisms

The de novo pyrimidine biosynthesis pathway is a fundamental metabolic route for the production of nucleotides. The initial steps leading to the formation of dihydroorotate are conserved. However, the dependency on this pathway is a critical point of divergence between Plasmodium and its human host.

Structural Architecture: A Comparative Analysis

Both hDHODH and PfDHODH are Class 2 DHODHs, characterized by their association with the inner mitochondrial membrane and their use of a quinone as an electron acceptor. The overall fold consists of two main domains: an N-terminal domain that anchors the protein to the membrane and a C-terminal catalytic domain with a conserved TIM barrel fold that binds the flavin mononucleotide (FMN) cofactor.[4]

Despite these similarities, significant structural differences exist, particularly in the inhibitor-binding site, which is located in a hydrophobic tunnel that is thought to be the binding site for the quinone substrate.[3][4]

The Inhibitor Binding Site: A Hotspot of Divergence

The inhibitor binding site is a key area of structural disparity between the human and parasite enzymes. This site is characterized by a high degree of amino acid sequence variation, which forms the basis for the development of species-selective inhibitors.[3]

A structural alignment of hDHODH and PfDHODH reveals a root mean square deviation (RMSD) of approximately 1.8 Å, indicating a noticeable difference in their overall conformation.[5] This divergence is particularly pronounced in the inhibitor binding pocket.

Key amino acid substitutions in the PfDHODH inhibitor binding site compared to hDHODH include:

-

Cys175 and Leu172 in PfDHODH correspond to Leu46 and Met43 in hDHODH .[5]

-

The presence of a bulky Phe188 in PfDHODH compared to a smaller residue in hDHODH influences the conformation of the binding pocket.[5]

These and other substitutions create distinct chemical environments in the binding pockets of the two enzymes, allowing for the design of inhibitors that specifically recognize the topology and chemical properties of the PfDHODH site.

Conformational Flexibility: A Key to Broad Inhibitor Binding

The inhibitor binding site of PfDHODH exhibits significant conformational flexibility.[4] This plasticity allows the enzyme to bind a diverse range of chemical scaffolds with high affinity. The position of the hydrophobic pocket within the binding site can vary depending on the conformation of key residues like Phe188, creating different sub-pockets that can be exploited for inhibitor design.[5] This inherent flexibility is a critical factor to consider in structure-based drug design efforts.

Quantitative Comparison: Enzyme Kinetics and Inhibitor Potency

The functional differences between hDHODH and PfDHODH are evident in their kinetic parameters and their sensitivity to various inhibitors.

Kinetic Parameters

The following table summarizes the available kinetic constants for P. falciparum and human DHODH.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| P. falciparum DHODH | Dihydroorotate | 40 - 80 | 8 | [1] |

| P. falciparum DHODH (WT) | Dihydroorotate | 11 ± 1 | 24 ± 1 | [6] |

| P. falciparum DHODH (WT) | CoQD | 17 ± 2 | 24 ± 1 | [6] |

| Human DHODH (WT) | Dihydroorotate | 13.9 ± 2.6 | 13.4 ± 0.6 | [5] |

| Human DHODH (WT) | Decylubiquinone (QD) | 12.1 ± 1.2 | 13.4 ± 0.6 | [5] |

Table 1: Kinetic Parameters of P. falciparum and Human DHODH

Inhibitor Potency (IC50 Values)

The differential sensitivity of PfDHODH and hDHODH to various inhibitors is the cornerstone of selective drug design. The following table provides a compilation of IC50 values for several classes of inhibitors.

| Inhibitor | Chemical Class | PfDHODH IC50 (nM) | hDHODH IC50 (nM) | Selectivity (hDHODH/PfDHODH) | Reference |

| Genz-667348 | Thiophene Carboxamide | 25 | >20,000 | >800 | [5] |

| Genz-668857 | Thiophene Carboxamide | 31 | >20,000 | >645 | [5] |

| Genz-669178 | Thiophene Carboxamide | 22 | >20,000 | >909 | [5] |

| DSM1 | Triazolopyrimidine | 47 | >200,000 | >4255 | [3] |

| Phenylbenzamide 4 | Phenylbenzamide | 20 | 250,000 | 12,500 | [3] |

| Urea 5 | Urea | 800 | >100,000 | >125 | [3] |

| Naphthamide 6 | Naphthamide | 200 | 14,000 | 70 | [3] |

| NSC336047 | - | 380 | >10,000 | >26 | [7] |

| QD-1 | N-(3,5-dichlorophenyl)-2-methyl-3-nitro-benzamide | 16 | 200,000 | 12,500 | [8] |

Table 2: Comparative Inhibitory Activities of Compounds against P. falciparum and Human DHODH

The high selectivity indices observed for several compounds underscore the feasibility of designing potent and parasite-specific DHODH inhibitors.

Experimental Protocols

Reproducible and standardized experimental procedures are essential for the evaluation of DHODH inhibitors and the structural characterization of the enzyme.

DHODH Enzyme Inhibition Assay (DCIP Assay)

This spectrophotometric assay is widely used to measure DHODH activity by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP).

Materials:

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.1% Triton X-100.

-

L-dihydroorotate (DHO) stock solution (e.g., 10 mM in DMSO).

-

Coenzyme QD (decylubiquinone) stock solution (e.g., 20 mM in DMSO).

-

2,6-dichloroindophenol (DCIP) stock solution (e.g., 2.5 mM in assay buffer).

-

Recombinant PfDHODH or hDHODH.

-

Test inhibitor compounds.

-

96- or 384-well microplates.

-

Microplate spectrophotometer.

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a microplate well, add the desired volume of assay buffer.

-

Add a small volume (e.g., 1 µL) of the inhibitor dilution (or DMSO for control).

-

Add the recombinant DHODH enzyme to a final concentration of approximately 5-50 nM.

-

Incubate at room temperature for 15 minutes to allow for inhibitor binding.

-

Prepare a reaction mixture containing DHO, CoQD, and DCIP in the assay buffer. Final concentrations in the reaction are typically around 200 µM DHO, 20 µM CoQD, and 120 µM DCIP.

-

Initiate the reaction by adding the reaction mixture to the wells.

-

Immediately monitor the decrease in absorbance at 600 nm over time in kinetic mode.

-

Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7][8][9]

General Protocol for DHODH Crystallography

Determining the high-resolution crystal structure of DHODH in complex with inhibitors is crucial for structure-based drug design.

1. Protein Expression and Purification:

-

Clone the gene encoding a truncated, soluble form of PfDHODH or hDHODH (lacking the N-terminal membrane anchor) into a suitable expression vector (e.g., pET vector) with an affinity tag (e.g., His-tag).

-

Express the recombinant protein in a suitable host, such as E. coli BL21(DE3) cells.

-

Induce protein expression with IPTG and supplement the culture with FMN.

-

Harvest the cells and lyse them to release the cellular contents.

-

Purify the recombinant DHODH using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to obtain a homogenous protein sample.

2. Crystallization:

-

Concentrate the purified protein to a suitable concentration (e.g., 10-20 mg/mL).

-

If co-crystallizing with an inhibitor, incubate the protein with a molar excess of the compound.

-

Perform crystallization screening using vapor diffusion methods (sitting or hanging drop) with various commercial or custom screens.

-

Optimize initial crystallization hits by varying precipitant concentration, pH, temperature, and additives.

3. X-ray Diffraction Data Collection and Structure Determination:

-

Cryo-protect the crystals using a suitable cryoprotectant solution.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data using appropriate software (e.g., MOSFLM, SCALA).

-

Solve the structure by molecular replacement using a known DHODH structure as a search model.

-

Refine the structure and build the model into the electron density map.

The Logic of Selective Inhibition

The development of selective PfDHODH inhibitors is a logical process driven by the identified structural and functional differences between the parasite and human enzymes.

Conclusion and Future Directions

The structural and functional disparities between Plasmodium and human DHODH provide a robust framework for the development of selective antimalarial drugs. The detailed information on the inhibitor binding site, characterized by unique amino acid residues and conformational flexibility in PfDHODH, has already led to the discovery of several potent and selective inhibitor scaffolds. The quantitative data on enzyme kinetics and inhibitor potency, combined with the detailed experimental protocols presented in this guide, offer a valuable resource for researchers dedicated to this field.

Future efforts should continue to leverage structure-based drug design, exploring novel chemical spaces to identify inhibitors with improved potency, selectivity, and pharmacokinetic properties. Furthermore, understanding the mechanisms of potential resistance to DHODH inhibitors will be crucial for the long-term success of this therapeutic strategy. The continued investigation of the structural biology and biochemistry of PfDHODH will undoubtedly pave the way for the development of new and effective treatments to combat the global threat of malaria.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. osti.gov [osti.gov]

- 6. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DHODH dihydroorotate dehydrogenase (quinone) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative structural analysis and kinetic properties of lactate dehydrogenases from the four species of human malarial parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Potency of DSM705 Against Plasmodium falciparum Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency of DSM705, a promising antimalarial compound, against various strains of Plasmodium falciparum. This compound is a member of the pyrrole-based series of inhibitors targeting the P. falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme.[1][2] This enzyme is crucial for the de novo biosynthesis of pyrimidines, a pathway essential for the parasite's survival as it cannot salvage pyrimidines from its host.[3][4]

Executive Summary

This compound demonstrates potent and selective inhibitory activity against P. falciparum DHODH. This inhibition of a key metabolic pathway translates to effective parasite growth inhibition in vitro. This guide summarizes the available quantitative data on its potency, details the experimental protocols used for its evaluation, and provides visual representations of its mechanism of action and the experimental workflows.

Data Presentation: In Vitro Potency of this compound

The following tables summarize the available quantitative data on the in vitro potency of this compound against P. falciparum and its target enzyme, PfDHODH.

| Compound | Target | Strain/Isolate | Potency (nM) | Assay Type | Reference |

| This compound | PfDHODH | - | IC₅₀: 95 | Enzyme Inhibition Assay | [5] |

| This compound | PvDHODH | - | IC₅₀: 52 | Enzyme Inhibition Assay | [5] |

| This compound | P. falciparum | 3D7 | EC₅₀: 12 | Whole-cell growth inhibition | [5] |

| This compound | P. falciparum | Field Isolates | Potent Activity | Whole-cell growth inhibition | [1] |

| This compound | Human DHODH | - | No significant inhibition | Enzyme Inhibition Assay | [1] |

Note: Data on the potency of this compound against a wider range of laboratory-adapted chloroquine-sensitive and -resistant strains of P. falciparum (e.g., Dd2, HB3, K1) is limited in the public domain. The available data indicates potent activity against the drug-sensitive 3D7 strain and clinical field isolates.[1][5]

Experimental Protocols

The in vitro potency of this compound is typically determined using whole-cell growth inhibition assays. The two most common methods are the SYBR Green I-based fluorescence assay and the [³H]hypoxanthine incorporation assay.

SYBR Green I-Based Fluorescence Assay

This assay measures the proliferation of intraerythrocytic P. falciparum by quantifying the parasite's DNA content.

a. Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Human erythrocytes (O+)

-

Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, L-glutamine, and hypoxanthine)

-

96-well black microtiter plates

-

This compound stock solution (in DMSO)

-

SYBR Green I lysis buffer (containing saponin, Triton X-100, and SYBR Green I dye)

-

Fluorescence plate reader

b. Methodology:

-

Compound Preparation: Prepare serial dilutions of this compound in complete culture medium in the 96-well plates. Include a drug-free control (DMSO vehicle) and a positive control (a known antimalarial drug).

-

Parasite Culture Addition: Add synchronized ring-stage parasites (typically at 0.5-1% parasitemia and 2% hematocrit) to each well.

-

Incubation: Incubate the plates for 72 hours under standard malaria culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: After incubation, add the SYBR Green I lysis buffer to each well. This lyses the erythrocytes and allows the SYBR Green I dye to intercalate with the parasite DNA.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA. Calculate the 50% effective concentration (EC₅₀) by fitting the dose-response data to a sigmoidal curve.

[³H]Hypoxanthine Incorporation Assay

This method assesses parasite growth by measuring the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis, into the parasite's DNA and RNA.

a. Materials:

-

P. falciparum culture (synchronized to the ring stage)

-

Human erythrocytes (O+)

-

Complete culture medium (hypoxanthine-free for the assay)

-

96-well microtiter plates

-

This compound stock solution (in DMSO)

-

[³H]hypoxanthine

-

Cell harvester

-

Scintillation fluid and counter

b. Methodology:

-

Compound and Parasite Plating: Similar to the SYBR Green assay, plate serial dilutions of this compound and synchronized ring-stage parasites in hypoxanthine-free medium.

-

Incubation: Incubate the plates for 24 to 48 hours.

-

Radiolabeling: Add [³H]hypoxanthine to each well and incubate for an additional 24 hours.

-

Harvesting: Lyse the cells by freeze-thawing the plates. Harvest the cellular contents onto a filter mat using a cell harvester. The filter mat will capture the parasite nucleic acids containing the incorporated radiolabel.

-

Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to parasite growth. Determine the 50% inhibitory concentration (IC₅₀) from the dose-response curve.

Visualizations

Mechanism of Action of this compound

This compound targets and inhibits the P. falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme. This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA in the parasite. By blocking this pathway, this compound effectively halts parasite replication.

Experimental Workflow for In Vitro Potency Assay

The following diagram illustrates the general workflow for determining the in vitro potency of antimalarial compounds like this compound against P. falciparum.

References

- 1. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]

- 2. malariaworld.org [malariaworld.org]

- 3. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files.sdiarticle5.com [files.sdiarticle5.com]

- 5. immune-system-research.com [immune-system-research.com]

Activity of DSM705 Against Plasmodium vivax Liver Stages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies related to the activity of DSM705 against the liver stages of Plasmodium vivax, the causative agent of relapsing malaria. This compound is a potent, second-generation inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme, a critical component of the pyrimidine biosynthesis pathway essential for parasite survival and replication. While clinical development has focused on its blood-stage activity, its role in targeting the hepatic stages, including the dormant hypnozoites responsible for relapse, is of significant interest for malaria eradication efforts.

Core Mechanism of Action

This compound exerts its antimalarial effect by selectively inhibiting the Plasmodium DHODH enzyme. This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. Unlike their human hosts, Plasmodium parasites lack pyrimidine salvage pathways and are entirely dependent on de novo synthesis for the production of DNA, RNA, and other essential biomolecules. By blocking this crucial step, this compound effectively starves the parasite of the necessary building blocks for growth and replication.[1][2] This mechanism is active against both the blood and liver schizont stages of the parasite.[3]

Caption: Mechanism of this compound action via inhibition of Plasmodium DHODH.

Quantitative Data on this compound Activity

While direct quantitative data on the efficacy of this compound against P. vivax liver stages (schizonts and hypnozoites) are not extensively available in peer-reviewed literature, the following tables summarize the known activity against the P. vivax enzyme and related parasite stages. Data for the related, first-generation DHODH inhibitor, DSM265, is included for context, as it suggests the likely activity profile for this class of compounds against liver stages.

Table 1: In Vitro Enzymatic and Blood Stage Activity of this compound

| Target | Assay | Metric | Value (nM) | Reference |

| P. vivax DHODH (PvDHODH) | Enzyme Inhibition | IC50 | 52 | [4] |

| P. falciparum DHODH (PfDHODH) | Enzyme Inhibition | IC50 | 95 | [4] |

| P. falciparum 3D7 Strain | Asexual Blood Stage | EC50 | 12 | [4] |

Table 2: Activity Profile of the DHODH Inhibitor DSM265 Against Plasmodium Life Cycle Stages

| Parasite Stage | Activity | Comments | Reference |

| P. falciparum Blood Stage Schizonts | Active | Potent activity against multiple strains. | [5][6][7] |

| P. falciparum Liver Stage Schizonts | Active | Blocks development of exo-erythrocytic forms (EEFs). | |

| P. vivax Blood Stage Schizonts | Less Active | Showed less effective clearance kinetics compared to P. falciparum in a clinical study. | [5][6] |

| P. vivax Liver Stage Schizonts | Presumed Active | Based on activity against P. falciparum liver schizonts and the shared DHODH target. | [2][3] |

| P. vivax Hypnozoites | Poor/No Activity | Pre-clinical studies indicate a lack of activity against the dormant liver stage. | [8] |

Experimental Protocols

The study of P. vivax liver stages, particularly the non-dividing hypnozoites, requires specialized and complex experimental systems. The following protocols outline the general methodologies used in the field to assess the activity of compounds like this compound.

In Vitro P. vivax Liver Stage Culture using Primary Human Hepatocytes (PHH)

This is the gold-standard method for studying the complete P. vivax liver life cycle, including schizont development and hypnozoite formation.

-

Hepatocyte Seeding:

-

Cryopreserved primary human hepatocytes are thawed and seeded into 384-well collagen-coated plates.[9][10]

-

Cells are cultured in appropriate hepatocyte maintenance medium. In some systems, hepatocytes are co-cultured with supportive stromal cells (e.g., murine embryonic fibroblasts) in micropatterned formats (Micropatterned Co-Cultures, MPCC) to maintain hepatocyte function for extended periods (4-6 weeks).[11]

-

-

Sporozoite Infection:

-

P. vivax sporozoites are obtained from the salivary glands of infected Anopheles mosquitoes, which have been fed on blood from P. vivax-infected patients.[9]

-

A defined number of purified, aseptic sporozoites are added to the hepatocyte cultures.

-

The plates are centrifuged to facilitate sporozoite contact with the hepatocytes and incubated to allow for invasion.

-

-

Compound Treatment Regimens:

-

Prophylactic Assay: The test compound (e.g., this compound) is added to the culture medium shortly after sporozoite infection (e.g., 3 hours post-infection). This regimen assesses the compound's ability to prevent the establishment of liver stage parasites (both early schizonts and immature hypnozoites).[9]

-

Radical Cure Assay: Treatment is initiated at a later time point (e.g., 5-6 days post-infection) to allow for the maturation of hypnozoites. This regimen specifically tests the compound's ability to eliminate established, dormant hypnozoites.[9][10]

-

-

Assay Readout and Analysis:

-

At the desired endpoint (e.g., 8-14 days post-infection), cultures are fixed with paraformaldehyde.

-

Parasites are visualized using immunofluorescence staining with antibodies against Plasmodium proteins, such as UIS4 (Up-regulated in infectious sporozoites protein 4) to stain the parasitophorous vacuole membrane and HSP70 (Heat shock protein 70) to stain the parasite itself.[10]

-

Nuclei of both the parasite and host cells are stained with DAPI.

-

Plates are imaged using a high-content automated microscope.

-

Image analysis software is used to quantify the number and size of liver-stage parasites. Schizonts are identified as large, multinucleated forms, while hypnozoites are small, uninucleated forms.[10]

-

Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) of the compound against each parasite form.

-

Caption: Workflow for assessing anti-P. vivax liver stage drug activity.

In Vivo P. vivax Liver Stage Model using Humanized Mice

This model allows for the assessment of drug efficacy in a more physiologically relevant system that includes host metabolism.

-

Model System:

-

Immunodeficient FRG (Fah-/-/Rag2-/-/Il2rg-/-) mice are transplanted with human hepatocytes (FRG huHep mice), resulting in a chimeric liver that is susceptible to infection by human Plasmodium species.[12]

-

-

Infection and Treatment:

-

FRG huHep mice are infected with P. vivax sporozoites via intravenous injection.

-

The test compound is administered orally at various doses and schedules, either prophylactically (before or at the time of infection) or as a treatment for established liver-stage infection.

-

-

Efficacy Measurement:

-

At the end of the experiment, mouse livers are harvested.

-

Parasite burden is quantified using quantitative reverse transcription PCR (qRT-PCR) to measure the levels of parasite-specific 18S rRNA.[13]

-

Alternatively, liver sections can be analyzed by immunofluorescence or immunohistochemistry to visualize and count schizonts and hypnozoites directly.

-

Summary and Future Directions

This compound is a potent inhibitor of P. vivax DHODH, a clinically validated antimalarial target. Based on its mechanism of action and data from related compounds, this compound is expected to be effective against the actively replicating liver schizonts of P. vivax. However, its efficacy against the dormant, non-replicating hypnozoites is likely to be limited, as DHODH inhibition primarily affects proliferating cells that require active pyrimidine synthesis.

The lack of publicly available, direct experimental data on the activity of this compound against P. vivax liver stages highlights a critical knowledge gap. Future research should prioritize testing this compound and other next-generation DHODH inhibitors in the advanced in vitro and in vivo models described herein. Such studies are essential to fully characterize the potential of this drug class for prophylactic use and to determine if it can play a role in combination therapies for the radical cure of P. vivax malaria.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Potent antimalarials with development potential identified by structure-guided computational optimization of a pyrrole-based dihydroorotate dehydrogenase inhibitor series - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSM-705 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. clinicaltrialrundown.wordpress.com [clinicaltrialrundown.wordpress.com]

- 6. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. a-long-duration-dihydroorotate-dehydrogenase-inhibitor-dsm265-for-prevention-and-treatment-of-malaria - Ask this paper | Bohrium [bohrium.com]

- 9. A Phenotypic Screen for the Liver Stages of Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comprehensive model for assessment of liver stage therapies targeting Plasmodium vivax and Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Plasmodium vivax Liver Stage Development and Hypnozoite Persistence in Human Liver-Chimeric Mice | Medicines for Malaria Venture [mmv.org]

- 13. researchgate.net [researchgate.net]

Targeting Dihydroorotate Dehydrogenase (DHODH) for Malaria Treatment: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of the rationale, methodologies, and data supporting the targeting of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) as a strategy for developing novel antimalarial therapies.

Executive Summary

The urgent need for new antimalarial drugs with novel mechanisms of action, driven by the emergence of resistance to current therapies, has led to the validation of dihydroorotate dehydrogenase (DHODH) as a promising therapeutic target.[1][2] PfDHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, a metabolic process essential for the parasite's survival.[3][4] Unlike its human host, the malaria parasite lacks the pyrimidine salvage pathway and is entirely dependent on de novo synthesis for the production of DNA and RNA precursors.[3][5] This metabolic vulnerability, coupled with significant structural differences between the parasite and human DHODH enzymes, allows for the development of highly selective inhibitors.[6][7] This guide details the biological basis for targeting PfDHODH, presents efficacy data for key inhibitors, outlines relevant experimental protocols, and provides visual summaries of the critical pathways and workflows.

The Biological Rationale for Targeting PfDHODH

Essentiality of the De Novo Pyrimidine Pathway in P. falciparum

Pyrimidines are fundamental precursors for the synthesis of DNA, RNA, glycoproteins, and phospholipids.[3] While human cells can acquire pyrimidines through both de novo synthesis and salvage pathways, the Plasmodium falciparum parasite, particularly during its blood stage, lacks a functional pyrimidine salvage pathway.[3][5][8] This makes the parasite completely reliant on its de novo pyrimidine biosynthesis pathway for survival and proliferation, rendering any enzyme in this pathway a potential drug target.[3][9] Inhibition of this pathway is therefore lethal to the parasite.[8]

PfDHODH: A Rate-Limiting and "Druggable" Target

PfDHODH is a flavin mononucleotide (FMN)-dependent mitochondrial enzyme that catalyzes the fourth step in the pathway: the oxidation of dihydroorotate to orotate.[7][10] This is the only redox reaction in the pathway and is considered rate-limiting.[3][11] The enzyme couples pyrimidine biosynthesis to the mitochondrial electron transport chain by using coenzyme Q (CoQ) to regenerate the FMN cofactor.[7][12]

The concept of PfDHODH being a "druggable" target is strongly supported by several factors:

-

Clinical Validation in Humans: The human ortholog, hDHODH, is a clinically validated target for the treatment of autoimmune diseases like rheumatoid arthritis, with approved drugs such as leflunomide.[6][10]

-

Structural Divergence: Significant structural differences exist between the inhibitor-binding sites of PfDHODH and hDHODH.[6][10][13] The binding pocket in PfDHODH is conformationally flexible and presents unique hydrophobic regions, allowing for the design of inhibitors that are highly selective for the parasite enzyme.[7][12] For instance, potent inhibitors of hDHODH are poor inhibitors of PfDHODH, and vice versa, confirming the feasibility of achieving species-selective inhibition.[10]

-

In Vivo Validation: Several classes of PfDHODH inhibitors have demonstrated potent activity against the parasite in cellular models and have shown efficacy in murine models of malaria.[3][10] Lead compounds, such as DSM265, have advanced to human clinical trials, providing the ultimate validation of PfDHODH as a viable antimalarial target.[14][15][16][17]

The logical framework for targeting PfDHODH is summarized in the diagram below.

The De Novo Pyrimidine Biosynthesis Pathway

The synthesis of uridine 5'-monophosphate (UMP), the precursor for all other pyrimidines, involves six enzymatic steps in P. falciparum.[18] PfDHODH catalyzes the fourth step, linking the pathway to mitochondrial respiration.

Quantitative Data: Efficacy of PfDHODH Inhibitors

Medicinal chemistry efforts have yielded several classes of potent and selective PfDHODH inhibitors. Their efficacy is typically measured by the half-maximal inhibitory concentration (IC50) against the purified enzyme and the half-maximal effective concentration (EC50) against cultured parasites.

Table 1: In Vitro Potency of Selected PfDHODH Inhibitors

| Compound Class | Compound | PfDHODH IC50 (nM) | P. falciparum (3D7/Dd2) EC50 (nM) | hDHODH IC50 (nM) | Selectivity Index (hDHODH/PfDHODH) | Reference |

|---|---|---|---|---|---|---|

| Triazolopyrimidine | DSM265 | 1.3 | 39 / 41 | >25,000 | >19,230 | [17] (cited) |

| DSM74 | 2.5 | 110 | >50,000 | >20,000 | [10] | |

| Isoxazolopyrimidine | Compound 9 | 1.6 | 13 | 1,800 | 1,125 | [17] |

| Compound 14 | 1.0 | 7.9 | 1,700 | 1,700 | [17] | |

| Benzimidazole-Thiophene | Genz-667348 | 1.8 (Pf) / 1.7 (Pv) | 26 (3D7) / 25 (Dd2) | 15,000 | 8,333 | [3] |

| | Compound 11 | 2.7 (Pf) / 2.0 (Pv) | 49 (3D7) / 60 (Dd2) | 15,000 | 5,555 |[3] |

Note: Pf = Plasmodium falciparum, Pv = Plasmodium vivax. Selectivity Index is a ratio of host to parasite enzyme inhibition, indicating the margin of safety.

Experimental Protocols

PfDHODH Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds on recombinant PfDHODH.[19][20] The assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by PfDHODH.

Reagents & Buffers:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 10% glycerol.

-

Recombinant PfDHODH: Diluted in Assay Buffer to a working concentration (e.g., 5-20 nM).

-

Substrates:

-

L-dihydroorotate (DHO): 10 mM stock in water.

-

Decylubiquinone (CoQd): 10 mM stock in DMSO.

-

DCIP: 2.5 mM stock in Assay Buffer.

-

-

Test Compounds: Serial dilutions in DMSO.

Procedure:

-

Add 2 µL of test compound dilutions (or DMSO for control) to the wells of a clear, 96-well microplate.

-

Add 178 µL of the PfDHODH enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding.

-

Prepare a reaction mix containing DHO, DCIP, and CoQd in Assay Buffer. Final concentrations in the 200 µL reaction volume should be approximately 200 µM DHO, 120 µM DCIP, and 50 µM CoQd.

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

Immediately measure the decrease in absorbance at 600 nm (A600) over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.

-

Calculate the initial reaction velocity (rate of A600 decrease) for each well.

-

Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

P. falciparum Growth Inhibition Assay (DNA Staining Method)

This protocol outlines a high-throughput method for assessing the antimalarial activity of compounds against asexual blood-stage parasites cultured in vitro.[21] Parasite growth is quantified by measuring the DNA content using a fluorescent dye like DAPI or SYBR Green.

Materials:

-

Parasite Culture: Synchronized ring-stage P. falciparum culture (e.g., 3D7 or Dd2 strain) at 0.5% parasitemia and 2% hematocrit in complete culture medium (RPMI 1640 supplemented with AlbuMAX, hypoxanthine, and gentamicin).

-

Test Compounds: Serial dilutions in DMSO and then in culture medium.

-

Lysis/Staining Buffer: 0.1% Triton X-100 in PBS containing a fluorescent DNA dye (e.g., 2 µM DAPI).

-

Plates: Black, clear-bottom 96- or 384-well microplates.

Procedure:

-

Dispense 1 µL of serially diluted test compounds into the wells of the microplate. Include positive (e.g., chloroquine) and negative (DMSO) controls.

-

Add 200 µL of the synchronized parasite culture to each well.

-

Incubate the plates for 72 hours at 37°C in a sealed chamber with a gas mixture of 5% CO2, 3-5% O2, and balanced N2.[22][23]

-

After incubation, add 50 µL of Lysis/Staining Buffer to each well.

-

Incubate for 1-2 hours at room temperature in the dark to allow for cell lysis and DNA staining.

-

Read the fluorescence intensity on a microplate reader (e.g., Excitation/Emission of ~358/461 nm for DAPI).

-

Calculate the percent growth inhibition relative to controls and determine the EC50 value by plotting the data as described for the enzyme assay.

Drug Discovery and Development Workflow

The process of identifying and advancing a PfDHODH inhibitor from a primary screen to a clinical candidate follows a structured workflow. This involves a series of assays to confirm on-target activity, selectivity, cellular potency, and in vivo efficacy.

Conclusion and Future Outlook

PfDHODH stands as a robust, clinically validated target for antimalarial drug discovery. The parasite's absolute dependence on the de novo pyrimidine pathway provides a clear vulnerability that can be exploited with high selectivity due to structural differences in the enzyme's inhibitor-binding site compared to the human ortholog. The progression of inhibitors like DSM265 into clinical trials has provided invaluable proof-of-concept.[14][24] Future work will continue to focus on optimizing the potency, pharmacokinetic profiles, and resistance profiles of new chemical scaffolds.[4][25] The ultimate goal is to develop a safe, effective, and ideally single-dose curative therapy that can be deployed as part of a combination regimen to combat drug-resistant malaria and contribute to global eradication efforts.[16][26]

References

- 1. mesamalaria.org [mesamalaria.org]

- 2. espublisher.com [espublisher.com]

- 3. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into the pyrimidine biosynthetic pathway of human malaria parasite Plasmodium falciparum as chemotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihydroorotate dehydrogenase: A drug target for the development of antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Plasticity of Malaria Dihydroorotate Dehydrogenase Allows Selective Binding of Diverse Chemical Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Malaria Parasite Pyrimidine Nucleotide Metabolism: A Promising Drug Target | Semantic Scholar [semanticscholar.org]

- 10. Plasmodium dihydroorotate dehydrogenase: a promising target for novel anti-malarial chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysis of Flavin Oxidation and Electron Transfer Inhibition in Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The X-ray structure of Plasmodium falciparum dihydroorotate dehydrogenase bound to a potent and selective N-phenylbenzamide inhibitor reveals novel binding-site interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. inderscience.com [inderscience.com]

- 14. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimalarial activity of single-dose DSM265, a novel plasmodium dihydroorotate dehydrogenase inhibitor, in patients with uncomplicated Plasmodium falciparum or Plasmodium vivax malaria infection: a proof-of-concept, open-label, phase 2a study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Molecular biology and biochemistry of malarial parasite pyrimidine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. A Combined Chemical, Computational, and In Vitro Approach Identifies SBL-105 as Novel DHODH Inhibitor in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mmv.org [mmv.org]

- 25. schrodinger.com [schrodinger.com]

- 26. What are PfDHODH inhibitors and how do they work? [synapse.patsnap.com]

The Indispensable Role of Pyrimidine Biosynthesis in Plasmodium Survival: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The relentless global burden of malaria, caused by the protozoan parasite Plasmodium, necessitates the urgent development of novel chemotherapeutic agents. The parasite's unique metabolic dependencies offer promising avenues for targeted drug discovery. One such critical pathway, indispensable for the parasite's survival, is the de novo biosynthesis of pyrimidines. Unlike its human host, Plasmodium falciparum, the most lethal species, lacks a pyrimidine salvage pathway and is entirely reliant on its own machinery for the synthesis of these essential building blocks of DNA and RNA.[1][2] This absolute dependence makes the enzymes of the pyrimidine biosynthesis pathway highly attractive targets for the development of selective and potent antimalarial drugs.

This technical guide provides an in-depth exploration of the pyrimidine biosynthesis pathway in Plasmodium, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate molecular processes.

The De Novo Pyrimidine Biosynthesis Pathway: A Six-Step Process Crucial for Parasite Proliferation

The de novo synthesis of pyrimidines in Plasmodium is a six-enzyme cascade that converts simple precursors into uridine 5'-monophosphate (UMP), the parent pyrimidine nucleotide.[3][4] The enzymes in this pathway are distinct from their human counterparts in structure and regulation, providing a window for selective inhibition.[5]

The pathway begins with the formation of carbamoyl phosphate by Carbamoyl Phosphate Synthetase II (CPSII) . This is followed by the conversion of carbamoyl phosphate and aspartate to N-carbamoyl-L-aspartate by Aspartate Transcarbamoylase (ATCase) . The third step, catalyzed by Dihydroorotase (DHOase) , involves the cyclization of N-carbamoyl-L-aspartate to dihydroorotate. The fourth and rate-limiting step is the oxidation of dihydroorotate to orotate by the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH) .[6] Subsequently, Orotate Phosphoribosyltransferase (OPRT) catalyzes the conversion of orotate and phosphoribosyl pyrophosphate (PRPP) to orotidine 5'-monophosphate (OMP). Finally, Orotidine 5'-Monophosphate Decarboxylase (OMPDC) decarboxylates OMP to yield UMP.[2][3]

Quantitative Insights: Enzyme Kinetics and Inhibitor Affinities

A thorough understanding of the kinetic parameters of the Plasmodium pyrimidine biosynthesis enzymes and the efficacy of their inhibitors is paramount for rational drug design. The following tables summarize the available quantitative data.

Table 1: Kinetic Parameters of Plasmodium falciparum Pyrimidine Biosynthesis Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Activator/Cofactor | Reference(s) |

| CPSII | MgATP | 3800 | Not Reported | Glutamine (preferred) | [7] |

| ATCase | Not Reported | Not Reported | Not Reported | Not Reported | |

| DHOase | Not Reported | Not Reported | Not Reported | Not Reported | |

| DHODH | L-dihydroorotate | 175 | Not Reported | Decylubiquinone | [8] |

| OPRT | PRPP | 9.3 ± 0.5 | 2994 | Mg2+ | [9] |

| OPRT | PRPP | 58.82 | 64.25 | Mg2+ | [10] |

| OPRT | PRPP | 136.24 | 9.35 | Zn2+ | [10] |

| OMPDC | Not Reported | Not Reported | Not Reported | Not Reported |

Table 2: Inhibition of Plasmodium falciparum Pyrimidine Biosynthesis Enzymes and Parasite Growth

| Enzyme/Target | Inhibitor | Ki (nM) | IC50 (nM) | Reference(s) |

| DHOase | L-6-Thiodihydroorotate (TDHO) | 6500 | [2] | |

| DHODH | Atovaquone | 27000 | ||

| DHODH | Triazolopyrimidine-based compound | 140 (Dd2 strain) | [2] | |

| DHODH | Genz-667348 | 13-21 (mg/kg/day ED50 in mice) | ||

| OPRT | 5-Fluoroorotate | <10 | [2] | |

| OPRT | Pyrazofurin | 6000-24000 | [2] | |

| OMPDC | Xanthosine 5'-monophosphate (XMP) | 4.4 | [2] | |

| OMPDC | 6-Aza-UMP | 12 | [2] | |

| OMPDC | Pyrazofurin 5'-monophosphate | 3.6 | [2] | |

| P. falciparum growth | Pyrazofurin | 6300-10000 | [11] | |

| P. falciparum growth | 6-N-methylamino uridine | 28000 | [2] | |

| P. falciparum growth | 6-N,N-dimethylamino uridine | 32000 | [2] | |

| P. falciparum growth (W2 strain) | Tetrahydrobenzo[12]thieno[2,3-d]pyrimidine (F4) | 751.5 | [13] | |

| P. falciparum growth (W2 strain) | Tetrahydrobenzo[12][14]thieno[2,3-d]pyrimidine (F16) | 748.8 | [13] |

Experimental Protocols: Methodologies for Studying Pyrimidine Biosynthesis

Advancing drug discovery against the pyrimidine biosynthesis pathway requires robust and reproducible experimental protocols. This section details key methodologies for the cultivation of P. falciparum, assessment of drug susceptibility, and analysis of pyrimidine metabolites.

In Vitro Culture of Plasmodium falciparum

The continuous in vitro culture of the asexual erythrocytic stages of P. falciparum is fundamental for antimalarial drug screening.[15]

Materials:

-

RPMI-1640 medium supplemented with L-glutamine, HEPES buffer, and sodium bicarbonate.

-

Human serum (type A+) or Albumax II.

-

Gentamicin.

-

Human erythrocytes (type O+).

-

Gas mixture (5% CO₂, 5% O₂, 90% N₂).

Protocol:

-

Medium Preparation: Prepare complete culture medium (CCM) by aseptically combining RPMI-1640 with 10% human serum or 0.5% Albumax II and 10 µg/mL gentamicin. Warm to 37°C before use.

-

Erythrocyte Preparation: Wash human erythrocytes three times with incomplete RPMI-1640 by centrifugation at 500 x g for 5 minutes to remove plasma and buffy coat.

-

Culture Initiation/Maintenance: Initiate a culture by adding cryopreserved or existing parasite stock to a culture flask containing fresh erythrocytes in CCM to achieve a desired hematocrit (typically 2-5%) and parasitemia (0.1-0.5%).

-

Incubation: Incubate the culture flasks at 37°C in a humidified incubator with the specified gas mixture.

-

Culture Monitoring and Maintenance: Monitor parasitemia daily by preparing thin blood smears and staining with Giemsa. Change the medium daily and subculture as needed to maintain parasitemia between 1-5%.

Drug Susceptibility Testing using SYBR Green I Assay

This fluorescence-based assay is a high-throughput method to determine the 50% inhibitory concentration (IC₅₀) of antimalarial compounds.[15]

Materials:

-

Synchronized ring-stage P. falciparum culture.

-

96-well black, clear-bottom microplates.

-

Test compounds serially diluted in CCM.

-

SYBR Green I nucleic acid stain.

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

-

Fluorescence plate reader.

Protocol:

-

Plate Preparation: Add 100 µL of serially diluted test compounds to the wells of a 96-well plate. Include drug-free and parasite-free controls.

-

Parasite Addition: Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.

-

Incubation: Incubate the plate for 72 hours under the standard culture conditions.

-

Lysis and Staining: Add 100 µL of lysis buffer containing a 1:5000 dilution of SYBR Green I to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.

-

Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

-

Data Analysis: Calculate the IC₅₀ values by fitting the fluorescence data to a dose-response curve using appropriate software.

HPLC-Based Analysis of Pyrimidine Nucleotides

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of intracellular nucleotides.[3][16]

Materials:

-

P. falciparum infected red blood cells.

-

Saponin solution for parasite isolation.

-

Perchloric acid or other extraction solvent.

-

HPLC system with a UV detector.

-

Reversed-phase C18 column.

-

Mobile phase buffers (e.g., potassium phosphate buffer with an ion-pairing agent).

-

Nucleotide standards.

Protocol:

-

Parasite Isolation: Isolate parasites from infected erythrocytes by saponin lysis.

-

Metabolite Extraction: Extract intracellular metabolites by treating the parasite pellet with a cold extraction solvent like 0.6 M perchloric acid.

-

Neutralization and Clarification: Neutralize the extract and remove precipitated protein by centrifugation.

-

HPLC Analysis:

-

Inject the clarified extract onto a C18 column.

-

Elute the nucleotides using a gradient of the mobile phase.

-

Detect the nucleotides by their UV absorbance at 254 nm.

-

-

Quantification: Identify and quantify the nucleotides by comparing their retention times and peak areas with those of known standards.

Conclusion and Future Directions

The pyrimidine biosynthesis pathway of Plasmodium falciparum represents a validated and highly promising target for antimalarial drug discovery. The parasite's absolute reliance on this pathway for survival, coupled with significant structural differences between the parasite and human enzymes, provides a solid foundation for the development of selective inhibitors. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers dedicated to this critical area of drug development.

Future efforts should focus on:

-

Comprehensive Kinetic Characterization: Obtaining complete kinetic profiles for all six enzymes in the pathway to refine computational models and guide inhibitor design.

-

High-Throughput Screening: Utilizing the described assays to screen large compound libraries for novel inhibitory scaffolds.

-

Structure-Based Drug Design: Leveraging the crystal structures of the parasite enzymes to design potent and selective inhibitors.

-

Translational Studies: Advancing promising lead compounds into preclinical and clinical development to address the urgent need for new antimalarial therapies.

By focusing on this essential metabolic pathway, the scientific community can make significant strides towards the development of the next generation of antimalarial drugs, ultimately contributing to the global effort to eradicate this devastating disease.

References

- 1. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purine and Pyrimidine Pathways as Targets in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optimized Detection of Plasmodium falciparum Topoisomerase I Enzyme Activity in a Complex Biological Sample by the Use of Molecular Beacons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A high-throughput fluorescence-based assay for Plasmodium dihydroorotate dehydrogenase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrimidine de novo synthesis during the life cycle of the intraerythrocytic stage of Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]

- 10. li02.tci-thaijo.org [li02.tci-thaijo.org]

- 11. iddo.org [iddo.org]

- 12. Cloning and expression of malarial pyrimidine enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iddo.org [iddo.org]

- 15. benchchem.com [benchchem.com]

- 16. Isolation and analysis of nucleotides from erythrocyte-free malarial parasites (Plasmodium berghei) and potential relevance to malaria chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrole Path to a Malaria-Free Future: Initial Structure-Activity Relationship (SAR) Studies of the DSM705 Series

A Technical Guide for Drug Development Professionals